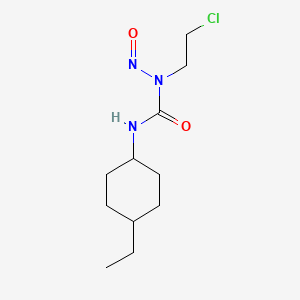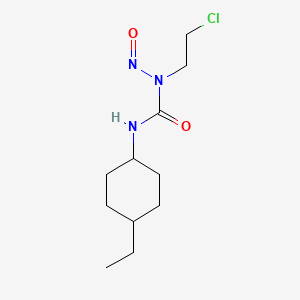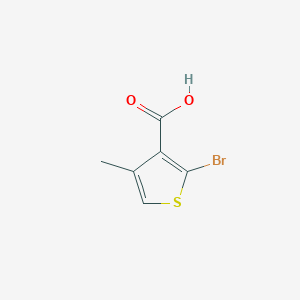
N-(3-(piperidin-3-yl)propyl)cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(piperidin-3-yl)propyl)cyclopropanamine is an organic compound that features a cyclopropane ring attached to a piperidine moiety via a propyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(piperidin-3-yl)propyl)cyclopropanamine typically involves the reaction of a piperidine derivative with a cyclopropane-containing reagent. One common method is the reductive amination of 3-(piperidin-3-yl)propanal with cyclopropylamine under hydrogenation conditions using a suitable catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(3-(piperidin-3-yl)propyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine or cyclopropane rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or alkylating agents like methyl iodide (CH₃I) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
科学研究应用
N-(3-(piperidin-3-yl)propyl)cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(3-(piperidin-3-yl)propyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can interact with biological macromolecules, influencing their activity and leading to various biological effects. The cyclopropane ring may also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-(3-(piperidin-1-yl)propyl)cyclopropanamine
- N-(3-(piperidin-4-yl)propyl)cyclopropanamine
- N-(3-(piperidin-2-yl)propyl)cyclopropanamine
Uniqueness
N-(3-(piperidin-3-yl)propyl)cyclopropanamine is unique due to the specific positioning of the piperidine ring and the cyclopropane moiety. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C11H22N2 |
|---|---|
分子量 |
182.31 g/mol |
IUPAC 名称 |
N-(3-piperidin-3-ylpropyl)cyclopropanamine |
InChI |
InChI=1S/C11H22N2/c1-3-10(9-12-7-1)4-2-8-13-11-5-6-11/h10-13H,1-9H2 |
InChI 键 |
AJIKZQYWHABCOI-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CNC1)CCCNC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



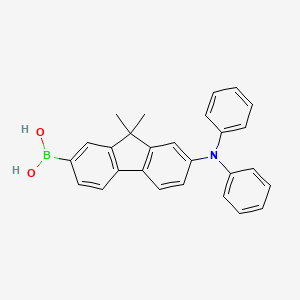
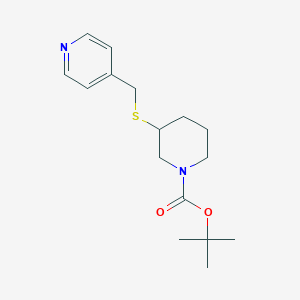
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-1-(phenylsulfonyl)-](/img/structure/B13970196.png)
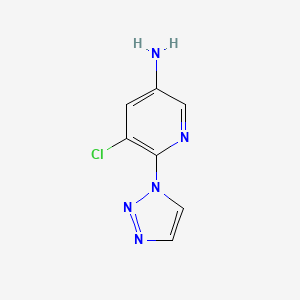
![2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13970206.png)
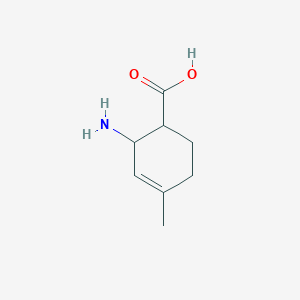



![5,7-Dimethylpyrimido[1,6-a]indole](/img/structure/B13970239.png)
